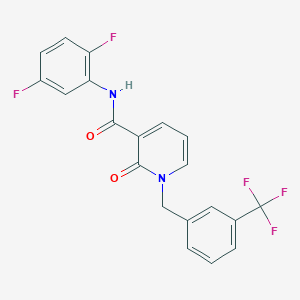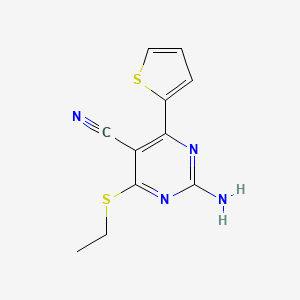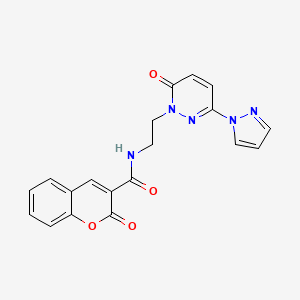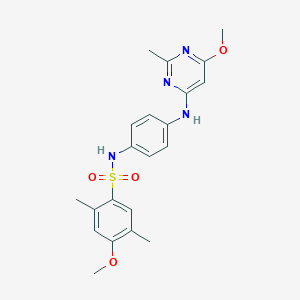
3-(4-Chloro-2,5-dimethoxyanilino)-1-(2-thienyl)-1-propanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(4-Chloro-2,5-dimethoxyanilino)-1-(2-thienyl)-1-propanone (also known as 4-CDT) is a synthetic compound used in many scientific research applications. It has been found to have biochemical and physiological effects, and is used in lab experiments to study a variety of topics.
Scientific Research Applications
Structural Analysis and Crystallography
Investigation of Inclusion Compounds and Crystal Structures : Research has delved into the investigation of inclusion compounds and crystal structures of related organic compounds, providing insights into their crystallization behaviors and structural properties. For example, the study of trans-1,3-bis(3,4-dimethoxyphenyl)-2,3-epoxy-1-propanone explores its crystallization in different forms, offering foundational knowledge on how variations in chemical structure can influence physical properties and crystalline forms (Bardet et al., 1999; Stomberg et al., 1994).
Synthetic Pathways and Chemical Reactions
Asymmetric Synthesis Using Microbial Reductases : Asymmetric synthesis of chiral intermediates, such as (S)-3-chloro-1-phenyl-1-propanol, demonstrates the potential for utilizing biocatalysts in the synthesis of complex organic molecules. This approach shows high enantioselectivity and could provide a pathway for synthesizing related compounds (Choi et al., 2010).
Functional Polysiloxanes : The synthesis of functional polysiloxanes from functional alkenes and silanes via photoinitiated thiol-ene click reactions opens avenues for creating materials with specific properties, such as fluorescence or hydrophilicity, which could be useful in various applications, including biomedical fields (Cao et al., 2017).
Potential Applications
Photoinduced Intramolecular Charge Transfer : Studies on N-aryl-substituted trans-4-aminostilbenes, showing substituent-dependent photoinduced intramolecular charge transfer, reveal the potential of similar compounds for applications in optical and electronic devices by manipulating their electronic properties (Yang et al., 2004; Yang et al., 2004).
properties
IUPAC Name |
3-(4-chloro-2,5-dimethoxyanilino)-1-thiophen-2-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO3S/c1-19-13-9-11(14(20-2)8-10(13)16)17-6-5-12(18)15-4-3-7-21-15/h3-4,7-9,17H,5-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFWINJRRTQLOKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1NCCC(=O)C2=CC=CS2)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chloro-2,5-dimethoxyanilino)-1-(2-thienyl)-1-propanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-(4-chlorophenyl)-6-(3-isopropoxypropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2881458.png)
![1-(3,4-dichlorobenzyl)-3-(4-fluorophenyl)-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2881461.png)


![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-4-ethoxybenzamide](/img/structure/B2881467.png)
![N-[2-(3-methyl-1-oxobutyl)-3-oxo-1,2,4-thiadiazol-5-yl]benzamide](/img/structure/B2881468.png)
![2-[4-(1,3-benzodioxol-5-yl)-2,3-dioxopyrazin-1-yl]-N-benzylacetamide](/img/structure/B2881469.png)


![8-bromo-1-(3-chlorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2881474.png)
![1-(2-fluoroethyl)-4-iodo-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole](/img/structure/B2881476.png)
![N-(2,4-difluorophenyl)-2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2881478.png)